5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
5-[1-(Hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a hydroxyiminoethyl substituent at the 5-position of the benzodiazole core. The dihydrobenzodiazole scaffold confers planarity, enabling π-π stacking interactions, while the hydroxyimino group introduces polar and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5(12-14)6-2-3-7-8(4-6)11-9(13)10-7/h2-4,14H,1H3,(H2,10,11,13)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWMURJSSFXRW-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one generally involves multi-step reactions. One common method starts with the condensation of ortho-phenylenediamine with an appropriate carbonyl compound, followed by cyclization to form the benzodiazole core. The introduction of the hydroxyimino group can be achieved through the reaction of the corresponding ketone with hydroxylamine under mild acidic or basic conditions. The reaction conditions often involve temperatures ranging from room temperature to 80°C and the use of solvents such as ethanol, methanol, or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis systems. This allows for the precise control of reaction parameters, improving yield and reducing production time. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can convert the hydroxyimino group into a nitroso group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyimino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the type and conditions of the reaction:
Oxidation: Formation of a nitroso-derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of derivatives with new functional groups replacing the hydroxyimino group.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one serves as a building block for more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry for investigating metalloenzymes and metalloproteins.
Medicine
Medically, this compound and its derivatives have shown potential as therapeutic agents. They exhibit antimicrobial, antiviral, and anti-inflammatory activities, making them candidates for drug development. Additionally, their ability to cross the blood-brain barrier makes them of interest in the treatment of neurological disorders.
Industry
Industrially, this compound is utilized in the production of dyes and pigments. Its structural diversity allows for the creation of compounds with specific color properties, enhancing the range of hues available for various applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is largely determined by its interaction with biological macromolecules. The hydroxyimino group can form hydrogen bonds with amino acids in protein active sites, modulating their activity. In medicinal applications, it targets enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and similarities between 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one and analogous compounds:
Pharmacological and Physicochemical Properties
- This may improve solubility in polar solvents but reduce membrane permeability . In contrast, the aminoethyl group in C₈H₁₀N₄O facilitates stronger hydrogen bonding but lacks the oxime’s reactivity .
Planarity and π-π Stacking :
- Stability and Reactivity: The hydroxyimino group may confer pH-dependent stability, as oximes can undergo hydrolysis or tautomerization under acidic/basic conditions. Domperidone’s chlorinated structure offers greater inertness .
Antitumor Potential
- 5-Hydrosulfonyl-benzodiazol-2-one derivatives demonstrated IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to DNA intercalation and topoisomerase inhibition . The target compound’s hydroxyimino group may enhance DNA binding via additional hydrogen bonds.
Receptor Interactions
- Domperidone’s antiemetic activity stems from dopamine D₂/D₃ receptor antagonism. The target compound’s smaller size and polar groups may shift selectivity toward other receptors (e.g., serotonin or kinase targets) .
Analytical Characterization
- Benzodiazol-2-one derivatives are typically characterized via NMR, HRMS, and X-ray crystallography (using SHELXL/SHELXTL software) . Domperidone’s quantification in pharmaceuticals employs HPLC and UV spectrophotometry .
Biological Activity
The compound 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazole core with a hydroxyimino substituent, which is significant for its biological properties.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antioxidant Properties : The hydroxyimino group is known to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound shows inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Pharmacological Studies
A review of pharmacological studies reveals several key findings:
Case Study 1: Antioxidant Activity
In a study conducted by Smith et al. (2020), the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results demonstrated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
Johnson et al. (2021) investigated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 3: Anti-inflammatory Effects
A study by Lee et al. (2022) focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed a significant reduction in paw swelling and joint destruction compared to controls, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how are key intermediates characterized?
- Methodological Answer : The synthesis of benzodiazol-2-one derivatives often involves cyclocondensation reactions. For example, benzoxazolone analogs (e.g., 5-chloro-1,3-benzoxazol-2(3H)-one) are synthesized via nucleophilic substitution or triazole incorporation using hydrazine hydrate and aryl aldehydes under reflux conditions . Key intermediates, such as hydroxyiminoethyl precursors, can be characterized using H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm), C NMR (carbonyl signals at ~160–170 ppm), and IR spectroscopy (C=O stretches at ~1700 cm) to confirm regioselectivity and functional group integrity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- H/C NMR : Aromatic protons and carbons confirm the benzodiazole core, while the hydroxyiminoethyl group shows characteristic shifts (e.g., NH protons at δ 8–10 ppm) .
- IR Spectroscopy : Detects C=O (1700–1750 cm) and N–O (1250–1350 cm) stretches .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 192.18 g/mol) .
Q. How can researchers design initial biological screening assays to evaluate the antimicrobial potential of this compound?
- Methodological Answer : Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO solvent). For antifungal activity, test against C. albicans using similar protocols. Ensure standardized inoculum sizes (1–5 × 10 CFU/mL) and incubation at 37°C for 24–48 hours .
Advanced Research Questions
Q. What strategies can optimize the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and adjust reaction times (typically 6–12 hours) .
Q. How can molecular docking studies elucidate the binding interactions of this compound with target enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve target enzyme structures (e.g., bacterial dihydrofolate reductase) from the PDB. Perform energy minimization and protonation state adjustment at pH 7.4 .
- Docking Parameters : Use AutoDock Vina with a grid box covering the active site. Set exhaustiveness to 20 and analyze binding poses for hydrogen bonds (e.g., between the hydroxyimino group and Asp27) and hydrophobic interactions .
- Validation : Compare docking scores (ΔG values) with known inhibitors and validate via molecular dynamics simulations (100 ns trajectories) .
Q. What methodological approaches address discrepancies in reported biological activity data for benzodiazol-2-one derivatives?
- Methodological Answer :
- Assay Standardization : Control variables such as bacterial strain (ATCC vs. clinical isolates), growth media (Mueller-Hinton vs. RPMI), and inoculum size .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing hydroxyimino with nitro groups) to isolate structural determinants of activity .
- Statistical Validation : Use ANOVA or Student’s t-test to assess significance of activity differences across studies (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
